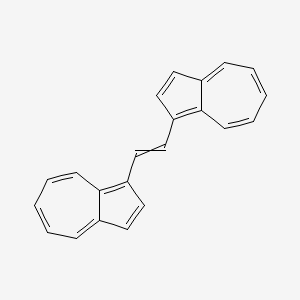
1,1'-(Ethene-1,2-diyl)diazulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Ethene-1,2-diyl)diazulene is an organic compound characterized by the presence of two azulene units connected via an ethene bridge. Azulene, known for its deep blue color, is a non-benzenoid aromatic hydrocarbon. The ethene bridge introduces a degree of unsaturation, making the compound interesting for various chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Ethene-1,2-diyl)diazulene typically involves the coupling of two azulene units through an ethene linkage. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the ethene bridge. The reaction conditions often require a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods: While specific industrial production methods for 1,1’-(Ethene-1,2-diyl)diazulene are not well-documented, large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness. Catalytic processes and continuous flow reactors might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(Ethene-1,2-diyl)diazulene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Hydrogenation using catalysts such as palladium on carbon can reduce the ethene bridge to an ethane bridge.
Substitution: Electrophilic substitution reactions can occur on the azulene rings, with reagents like bromine or nitric acid introducing halogen or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: 1,1’-(Ethane-1,2-diyl)diazulene.
Substitution: Halogenated or nitrated derivatives of 1,1’-(Ethene-1,2-diyl)diazulene.
Scientific Research Applications
1,1’-(Ethene-1,2-diyl)diazulene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and dyes due to its unique electronic properties.
Mechanism of Action
The mechanism by which 1,1’-(Ethene-1,2-diyl)diazulene exerts its effects depends on the specific application. In biological systems, it may interact with cellular components through π-π stacking interactions or hydrogen bonding. The ethene bridge can also participate in conjugation, affecting the electronic distribution and reactivity of the molecule.
Molecular Targets and Pathways:
Cellular Membranes: Interaction with lipid bilayers, potentially altering membrane fluidity and function.
Enzymes: Inhibition or activation of specific enzymes through binding to active sites or allosteric sites.
DNA/RNA: Intercalation between nucleic acid bases, affecting replication and transcription processes.
Comparison with Similar Compounds
1,1’-(Ethene-1,2-diyl)dibenzene: Similar structure but with benzene rings instead of azulene.
1,1’-(Ethane-1,2-diyl)diazulene: Saturated version of the compound.
Azulene Derivatives: Various substituted azulenes with different functional groups.
Uniqueness: 1,1’-(Ethene-1,2-diyl)diazulene stands out due to the presence of the ethene bridge, which introduces unique electronic properties and reactivity compared to its saturated or benzene analogs
Properties
CAS No. |
94132-18-0 |
|---|---|
Molecular Formula |
C22H16 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1-(2-azulen-1-ylethenyl)azulene |
InChI |
InChI=1S/C22H16/c1-3-7-17-11-13-19(21(17)9-5-1)15-16-20-14-12-18-8-4-2-6-10-22(18)20/h1-16H |
InChI Key |
AWIHACLPIMKXFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=CC(=C2C=C1)C=CC3=C4C=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















